molecular formula C19H21N3O4 B2584518 1-(3,5-Dimethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1171163-10-2

1-(3,5-Dimethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B2584518
CAS No.: 1171163-10-2
M. Wt: 355.394
InChI Key: CYGSHZYPGAAGBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a urea derivative featuring a 3,5-dimethoxyphenyl group linked via a urea bridge to a 1-methyl-2-oxo-tetrahydroquinoline moiety.

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-22-17-6-5-13(8-12(17)4-7-18(22)23)20-19(24)21-14-9-15(25-2)11-16(10-14)26-3/h5-6,8-11H,4,7H2,1-3H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGSHZYPGAAGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde under basic conditions.

    Introduction of the Urea Moiety: The urea group can be introduced by reacting the quinoline derivative with an appropriate isocyanate or by using a phosgene-based method.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C20H23N5O4
  • Molecular Weight : 397.4 g/mol
  • IUPAC Name : 1-(3,5-dimethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
  • Chemical Structure : The molecule features a urea group linked to a dimethoxyphenyl moiety and a tetrahydroquinoline derivative.

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent due to its structural features that allow it to interact with biological targets effectively. Notably:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, related compounds have demonstrated dual inhibitory activity against cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), with low IC50 values indicating high potency .

Antimicrobial Activity

Some studies have explored the antimicrobial properties of similar compounds. For example:

  • Zone of Inhibition Studies : Derivatives containing the dimethoxyphenyl group were tested for their antimicrobial efficacy against various pathogens, showing promising results in inhibiting bacterial growth .

Table 1: Summary of Key Findings from Research Studies

Study ReferenceCompound TestedActivityIC50 ValueNotes
Analogous CompoundsAnticancerCDK2: 0.09 µM; TRKA: 0.23 µMEffective against multiple cancer cell lines
Related DerivativesAntimicrobialN/ASignificant inhibition of bacterial growth
Tetrahydropyrimidine DerivativesAntimicrobialN/AShowed potential as effective antimicrobials

Notable Research Outcomes

  • Anticancer Efficacy : In a study involving various cancer cell lines, compounds structurally related to this compound exhibited a mean growth inhibition percentage of up to 94% against specific lung carcinoma cell lines .
  • Molecular Docking Studies : These studies have suggested that the synthesized compounds adopt binding modes similar to established inhibitors, indicating their potential as lead compounds for drug development .

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in various physiological effects.

    Signal Transduction: The compound may affect signal transduction pathways, influencing cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Key Structural and Functional Differences

The compound’s closest analog in the provided evidence is 1-(3,5-Dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea (). Below is a detailed comparison:

Property 1-(3,5-Dimethoxyphenyl)-3-(1-methyl-2-oxo-tetrahydroquinolin-6-yl)urea 1-(3,5-Dichlorophenyl)-3-(1-methyl-2-oxo-benzodiazepin-3-yl)urea
Phenyl Substituents 3,5-Dimethoxy (electron-donating) 3,5-Dichloro (electron-withdrawing)
Core Structure Tetrahydroquinoline (saturated bicyclic system) Benzodiazepine (fused 7-membered ring with nitrogen atoms)
Molecular Weight ~383.4 g/mol (estimated) ~487.3 g/mol (exact mass from )
Polarity Higher (due to methoxy groups) Lower (chlorine increases lipophilicity)
Potential Applications Hypothesized kinase inhibition Likely CNS-targeting (benzodiazepine scaffold)

Analysis of Substituent Effects

  • 3,5-Dimethoxy vs. 3,5-Dichloro : Methoxy groups improve water solubility and hydrogen-bonding capacity, which may enhance target binding in hydrophilic environments. In contrast, chlorine substituents increase lipophilicity, favoring blood-brain barrier penetration and membrane permeability .
  • Tetrahydroquinoline vs. The benzodiazepine core, with its fused heterocyclic system, is more commonly associated with GABA receptor modulation in neurological therapies .

Additional Analogues from Building Blocks ()

  • 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea: Features trifluoromethyl groups, which drastically enhance metabolic stability and electronegativity compared to dimethoxy or chloro substituents.
  • 2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide: Shares the tetrahydroquinoline moiety but lacks the urea bridge, underscoring the critical role of the urea group in mediating hydrogen-bond interactions.

Research Findings and Limitations

  • Synthetic Accessibility : The dimethoxy variant may face challenges in regioselective methoxylation, whereas dichloro derivatives are synthetically straightforward but require handling hazardous reagents .
  • Biological Data Gaps : Direct comparative studies on binding affinity, toxicity, or pharmacokinetics between these analogs are absent in the provided evidence. Theoretical predictions suggest that the dimethoxy variant’s polarity may limit CNS penetration but improve solubility for oral administration.

Biological Activity

1-(3,5-Dimethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Common Name: this compound
  • CAS Number: 1171163-10-2
  • Molecular Weight: 355.4 g/mol

The compound's biological activity is believed to stem from its structural features that allow it to interact with various biological targets. Research suggests that it may function through the following mechanisms:

  • Enzyme Inhibition: The urea moiety may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptor Binding: The compound may bind to certain receptors involved in signal transduction pathways, influencing cellular responses.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

  • In Vitro Studies:
    • The compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, it showed a growth inhibition percentage (GI%) of over 70% against lung carcinoma and leukemia cell lines in multiple assays .
    • Table 1: Cytotoxicity Data
      Cell LineGI% (%)Reference
      HOP-92 (Lung)71.8
      CCRF-CEM (Leukemia)90.41
      RFX 393 (Renal)84.17
  • Mechanistic Insights:
    • The compound was found to induce apoptosis in cancer cells by activating caspase pathways and causing cell cycle arrest at the G0/G1 phase .

Antimicrobial Activity

Research also indicates potential antimicrobial properties:

  • A study highlighted that similar compounds with structural similarities exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Candida albicans .

Study on Anticancer Effects

A notable study focused on the compound's effects on renal carcinoma cell lines (RFX 393). The results demonstrated that treatment with the compound resulted in:

  • Increased apoptosis markers.
  • Significant inhibition of CDK2 and TRKA kinases, suggesting a dual-targeting mechanism that enhances its anticancer efficacy .

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship revealed that modifications to the methoxy groups on the phenyl ring significantly influenced the compound's potency against various cancer cell lines. For example:

  • Compounds with additional methoxy substitutions showed enhanced inhibitory effects on CDK2 and TRKA kinases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.